molecular formula C20H21N3O4S B2741703 (1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251619-48-3

(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

Cat. No.: B2741703
CAS No.: 1251619-48-3
M. Wt: 399.47
InChI Key: DWENOSCHQNUYBE-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[e][1,3,4]thiadiazine class, characterized by a fused bicyclic core with a sulfone group (4,4-dioxido) and a morpholino methanone substituent. Such structural features are common in heterocyclic drug candidates targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name

[1-[(3-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-15-5-4-6-16(13-15)14-23-17-7-2-3-8-18(17)28(25,26)19(21-23)20(24)22-9-11-27-12-10-22/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWENOSCHQNUYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is a member of the benzo[e][1,3,4]thiadiazine family, characterized by its unique structural features that include a morpholino group and a methoxybenzyl moiety. This article discusses its biological activity, focusing on its potential pharmacological applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C20H21N3O4S
  • Molecular Weight : 399.5 g/mol
  • CAS Number : 1251677-92-5

The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Monoamine Oxidase Inhibition : Preliminary studies suggest that analogs containing similar structures exhibit inhibitory effects on monoamine oxidase (MAO) enzymes. MAO inhibition is significant in treating depression and other neurological disorders .
  • Antioxidant Activity : Compounds with thiadiazine cores have been associated with antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases .
  • Enzyme Inhibition Studies : Research indicates that derivatives of thiadiazine can inhibit tyrosinase activity, which is essential in melanin production and can be relevant for hyperpigmentation treatments .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of similar compounds:

Compound NameBiological ActivityIC50 Value (µM)Reference
This compoundMAO-A InhibitionNot specified
1,3-benzodioxole acidsLarvicidal against Ae. aegyptiLC50: 28.9 ± 5.6
Benzothiazole derivativesTyrosinase Inhibition0.5 - 2.0 (varies by analog)

Study on MAO Inhibition

A study conducted on various thiadiazole derivatives demonstrated that compounds with a benzylamine moiety exhibited significant MAO-A inhibitory activity. The mechanism was elucidated through kinetic studies and molecular docking simulations, indicating strong binding affinity to the enzyme active site .

Antioxidant Studies

Research on related compounds has shown promising results in antioxidant assays. For instance, certain derivatives were able to scavenge free radicals effectively, suggesting their potential use in protective formulations against oxidative damage .

Scientific Research Applications

Medicinal Chemistry

The compound's structure, featuring a morpholino group and a dioxido-thiadiazine core, suggests significant pharmacological potential. Research indicates that derivatives of thiadiazine exhibit antimicrobial , antiviral , and anticancer properties. The presence of the morpholino moiety enhances the compound's solubility and bioavailability, making it a candidate for drug development.

Case Studies:

  • Antimicrobial Activity: A study demonstrated that similar thiadiazine derivatives showed promising activity against various bacterial strains, indicating potential for developing new antibiotics .
  • Anticancer Properties: Research on related compounds has shown efficacy in inhibiting cancer cell proliferation. For instance, derivatives targeting specific cancer pathways have been synthesized and evaluated for their cytotoxic effects on tumor cells .

Neuropharmacology

Given its structural characteristics, this compound may also serve as a neuroprotective agent . Thiadiazine derivatives have been investigated for their ability to inhibit enzymes involved in neurodegenerative diseases.

Case Studies:

  • Alzheimer's Disease: Compounds with similar frameworks have been studied as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the development of Alzheimer's disease. The inhibition of this enzyme can reduce amyloid-beta levels in the brain .

Chemical Synthesis and Material Science

The synthesis of (1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone can be achieved through various chemical pathways that involve multi-step reactions. This compound can also be utilized in material science for developing new polymers or coatings due to its unique chemical properties.

Synthesis Overview:

  • The synthesis typically involves the reaction of morpholine with thiadiazine derivatives followed by oxidation processes to achieve the desired dioxido structure .

In Vitro Biological Evaluations

In vitro studies are essential for understanding the biological implications of this compound. Various assays can be employed to evaluate its effects on cell viability, apoptosis induction, and enzyme inhibition.

Evaluation Techniques:

  • MTT Assay: To assess cell viability in cancer studies.
  • Enzyme Inhibition Assays: To determine the effectiveness against specific targets like BACE1.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholino group and sulfone functionalities act as key sites for nucleophilic substitution:

Reaction Type Conditions Outcome
Sulfone displacement Alkaline hydrolysis (NaOH/H₂O, reflux)Replacement of sulfone with hydroxyl or amine groups, forming derivatives.
Morpholino substitution HX acids (HCl/HBr, RT)Protonation of the morpholino nitrogen, enabling salt formation.

For example, reaction with sodium methoxide replaces the sulfone group with methoxy substituents, altering electronic properties.

Hydrolysis Reactions

The thiadiazine ring and methanone group undergo hydrolysis under varied conditions:

Site Conditions Products
Thiadiazine ring Concentrated HCl (reflux, 6 hrs)Ring opening to form sulfonamide intermediates.
Methanone carbonyl Aqueous H₂SO₄ (50°C, 3 hrs)Conversion to carboxylic acid via acid-catalyzed hydration.

Hydrolysis of the morpholino-methanone linkage under basic conditions (pH >10) yields morpholine and a carboxylic acid derivative.

Oxidation and Reduction

The sulfur atom in the thiadiazine ring and benzyl substituents participate in redox reactions:

Target Site Reagents Outcome
Sulfone oxidation mCPBA (0°C, 2 hrs)Further oxidation to sulfonic acid derivatives, enhancing polarity.
Benzyl group H₂/Pd-C (1 atm, RT)Hydrogenolysis of the benzyl group to form a free amine.

Selective reduction of the C=N bond in the thiadiazine ring using NaBH₄/EtOH generates saturated analogs .

Cyclization and Ring Expansion

The compound undergoes cyclization under thermal or catalytic conditions:

  • Thermal cyclization (150°C, toluene) forms benzothiazine-fused heterocycles via intramolecular C–N bond formation .

  • Acid-catalyzed ring expansion (H₂SO₄, 80°C) yields seven-membered 1,3,5-triazepine derivatives , leveraging the electron-deficient thiadiazine core .

Electrophilic Aromatic Substitution

The 3-methylbenzyl group directs electrophilic attacks:

Reagent Position Major Product
HNO₃/H₂SO₄Para to methyl groupNitro-substituted derivative (enhanced reactivity for further functionalization).
Br₂/FeBr₃Ortho to sulfoneBrominated analog for cross-coupling reactions.

Comparative Reactivity of Analogues

Substituent effects on reaction outcomes are evident in structurally related compounds:

Substituent Reaction Rate (vs. 3-methylbenzyl) Notes
4-Chlorobenzyl 1.5× faster sulfone displacementElectron-withdrawing Cl enhances sulfone electrophilicity.
2-Methylbenzyl 0.8× slower morpholino substitutionSteric hindrance from ortho-methyl group reduces accessibility.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the N–S bond in the thiadiazine ring, forming sulfinic acid byproducts.

  • Thermal decomposition (>200°C) results in SO₂ release and polymerization of aromatic fragments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three classes of analogs based on heterocyclic cores, substituents, and synthetic strategies (Table 1).

Key Findings :

Compared to quinazolinones (), the sulfone group in the target compound may enhance solubility but reduce metabolic stability .

Substituent Impact: The morpholino group in the target compound and analogs improves water solubility and may act as a hydrogen-bond acceptor, critical for target engagement. The 3-methylbenzyl group in the target compound contrasts with the pyridyl or phenyl groups in analogs, suggesting divergent pharmacokinetic profiles .

Synthetic Challenges: Thiadiazinones () are synthesized via amine substitution under mild conditions (THF, 20°C), while indoline-triazole hybrids () require high-temperature condensations (>350°C melting points indicate robust thermal stability). The target compound’s synthesis likely involves similar nucleophilic substitutions or cyclizations but remains unverified in the literature reviewed .

Biological Activity Gaps: No direct data exist for the target compound, but ’s morpholino-containing analogs show potent bioactivity (e.g., zone of inhibition >20 mm against S.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?

The compound contains a benzothiadiazine-dioxide core fused with a morpholine ring and a 3-methylbenzyl substituent. The sulfone group (4,4-dioxido) enhances electrophilicity, while the morpholine moiety contributes to solubility and hydrogen-bonding potential. Structural analogs, such as those with pyrazole or thiadiazine scaffolds, show that substituent positioning (e.g., methyl groups on aromatic rings) modulates steric hindrance and electronic effects, impacting reaction pathways like nucleophilic substitution or oxidation .

Q. What are the recommended synthetic routes for this compound, and what are common yield-limiting steps?

Synthesis typically involves multi-step heterocyclic condensation. For example:

  • Step 1: Formation of the benzothiadiazine-dioxide core via cyclization of ortho-aminobenzenesulfonamide derivatives with carbonyl reagents.
  • Step 2: Functionalization at the 3-position using alkylation (e.g., 3-methylbenzyl bromide) under basic conditions.
  • Step 3: Morpholine incorporation via nucleophilic acyl substitution or coupling reactions. Yield limitations arise from side reactions during sulfonation (e.g., over-oxidation) or poor regioselectivity in alkylation .

Q. How can spectroscopic methods (NMR, IR, MS) be optimized for unambiguous structural confirmation?

  • NMR: Focus on distinguishing morpholine protons (δ 3.5–3.7 ppm) from benzyl methyl groups (δ 2.3–2.5 ppm). NOESY can confirm spatial proximity of substituents.
  • IR: Sulfone stretching vibrations (~1300 cm⁻¹) and carbonyl signals (~1650 cm⁻¹) are critical markers.
  • HRMS: Use high-resolution mass spectrometry to verify molecular formula (e.g., [M+H]+ ion) and rule out impurities .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., serotonin vs. histamine receptor affinity) may arise from assay conditions (e.g., cell-line specificity) or compound purity. Recommended approaches:

  • Dose-response curves: Validate activity across multiple concentrations.
  • Orthogonal assays: Compare results from radioligand binding, functional cAMP assays, and in silico docking.
  • Impurity profiling: Use HPLC-MS to identify byproducts (e.g., sulfoxide derivatives) that may confound results .

Q. How can computational methods (e.g., DFT, molecular dynamics) predict regioselectivity in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example:

  • Electrophilic attack: The 3-methylbenzyl group directs electrophiles to the para position of the aromatic ring due to its electron-donating effect.
  • Solvent effects: Molecular dynamics simulations (e.g., in DMSO or THF) reveal solvent interactions that stabilize transition states .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions?

  • pH stability assays: Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
  • Metabolic stability: Use liver microsomes or hepatocyte models to identify oxidation or glucuronidation pathways.
  • Light/thermal stability: Accelerated stability studies (40°C/75% RH) coupled with DSC/TGA analysis .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • Lipophilicity optimization: Replace the morpholine group with piperazine (clogP reduction) or introduce fluorine atoms (metabolic resistance).
  • Bioisosteric replacement: Substitute the benzothiadiazine core with quinazolinone to enhance solubility .

Key Research Challenges

  • Stereochemical Control: The morpholine ring’s conformation may influence target binding, but asymmetric synthesis remains underexplored.
  • Toxicity Profiling: Limited data exist on off-target effects (e.g., cytochrome P450 inhibition), necessitating comprehensive ADMET studies.

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